molecular formula C10H8N2O3 B084934 3-Methyl-4-nitroquinoline 1-oxide CAS No. 14073-00-8

3-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B084934
CAS No.: 14073-00-8
M. Wt: 204.18 g/mol
InChI Key: DSDCYTGYMIYMDL-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its significant biological activities, particularly its mutagenic and carcinogenic properties. It has been widely used in scientific research to study DNA damage and repair mechanisms, as well as in the development of cancer models .

Scientific Research Applications

3-Methyl-4-nitroquinoline 1-oxide has a wide range of applications in scientific research:

Safety and Hazards

3-Methyl-4-nitroquinoline 1-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity Category 1B . It should be stored under inert gas and away from light .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-4-nitroquinoline 1-oxide and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Cellular Effects

The chronic high-dose exposure of epithelial cells to this compound leads to tumor development . It also potentiates long-range effects on specific immune cells to induce cell death to cause very-early immunosuppressive response during oral carcinogenesis .

Molecular Mechanism

This compound is classified as a DNA-reactive genotoxin that induces bulky adducts in the genome . It produces oxidative damage, single DNA strand breaks, and irreversible DNA-protein crosslinks . DNA lesions generated due to this compound treatment, when it pairs with adenine and cytosine during replication, lead to an increase in G:C to T:A transversion mutations .

Temporal Effects in Laboratory Settings

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, increased immunostaining was found associated with disease progression . A dose–response relationship could only be observed in the mouse lymphoma cell line L5178Y after 4NQO treatment, even at concentrations with no reduction in cell viability .

Dosage Effects in Animal Models

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, immune cell profiling of the spleen and peripheral blood revealed a significant decrease in the B-cell population in 4NQO-exposed mice than the untreated group .

Metabolic Pathways

This compound is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroquinoline 1-oxide typically involves multiple steps starting from readily available starting materials. One common method involves the nitration of 3-methylquinoline followed by oxidation to introduce the nitro group at the 4-position and the oxide group at the 1-position. The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-nitroquinoline 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 3-position and the nitro group at the 4-position makes it a valuable tool for studying the structure-activity relationships of quinoline derivatives .

Properties

IUPAC Name

3-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCYTGYMIYMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000106 [mmHg]
Record name 3-Methyl-4-nitroquinoline-1-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3238
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

14073-00-8
Record name 3-Methyl-4-nitroquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14073-00-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-4-NITROQUINOLINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-METHYL-4-NITROQUINOLINE-N-OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methyl-4-nitroquinoline 1-oxide interact with DNA and what are the downstream effects?

A1: While the provided abstracts don't detail the specific DNA interaction mechanism, [] states that 3me4NQO exposure causes single-strand DNA breaks detectable through alkaline sucrose sedimentation. This suggests the compound, or its metabolites, likely interact with DNA to cause damage, leading to strand breaks. The research further demonstrates that these breaks can be reduced by 3-Aminobenzamide (3AB), a poly ADP-ribose polymerase (PARP) inhibitor, suggesting PARP's involvement in the DNA repair process following 3me4NQO damage [].

Q2: Does this compound induce obesity like its close analog 4-Nitroquinoline 1-oxide?

A2: The research in abstract [] focuses on obesity induced by 4-Nitroquinoline 1-oxide (NQO) and 4-Hydroxyaminoquinoline 1-oxide (HAQO). While the study investigates several related compounds, this compound is specifically mentioned as a non-carcinogen and its potential to induce obesity is not discussed []. Therefore, we cannot conclude whether 3me4NQO shares this effect with NQO based on the provided information.

Q3: What is the impact of 3-Aminobenzamide on cells exposed to this compound?

A3: Research indicates that 3-Aminobenzamide (3AB), a PARP inhibitor, can reduce the frequency of alkaline-labile lesions (single-strand breaks) in human fibroblasts exposed to this compound []. Additionally, treating cells with 3AB after 3me4NQO exposure increases cell survival and growth, suggesting a protective effect []. This implies that PARP activity might be involved in processing DNA damage caused by 3me4NQO, and modulating its activity could influence cellular response to the compound.

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